molecular formula C20H21Cl2F3N2O B2875268 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride CAS No. 615571-23-8

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride

カタログ番号: B2875268
CAS番号: 615571-23-8
分子量: 433.3 g/mol
InChIキー: YGCZZYKACZXKHK-AKXYIILFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCZZYKACZXKHK-AKXYIILFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615571-23-8
Record name SSR-504734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-504734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

SSR-504734の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、ベンズアミドコアの形成とトリフルオロメチル基の導入が含まれます。合成経路は通常、次のステップを伴います。

SSR-504734の工業生産方法は、これらの合成経路のスケールアップを伴い、同時に高純度と高収率を確保します。これには、反応条件の最適化、効率的な触媒の使用、再結晶やクロマトグラフィーなどの精製技術の採用が含まれる場合があります。

化学反応の分析

科学研究アプリケーション

SSR-504734は、さまざまな分野における潜在的な治療用途について広く研究されてきました。

    化学: SSR-504734は、グリシン輸送体1の阻害とその生物系におけるグリシンレベルへの影響を研究するためのツール化合物として使用されています。

    生物学: 生物学的調査では、SSR-504734は、神経伝達におけるグリシン輸送体1の役割とその神経機能への影響を調査するために使用されます。

    医学: SSR-504734は、統合失調症、不安症、うつ病の治療における前臨床試験で有望な結果を示しています。 .

    産業: SSR-504734は、製薬業界で、グリシン輸送体1を標的とする新規治療薬の開発に使用されています.

科学的研究の応用

SSR-504734 has been extensively studied for its potential therapeutic applications in various fields:

作用機序

類似の化合物との比較

SSR-504734は、グリシン輸送体1阻害剤として知られる化合物群の一部です。類似の化合物には次のものがあります。

SSR-504734は、その特定の化学構造とグリシン輸送体1の可逆的阻害においてユニークです。前臨床試験で有望な結果を示しており、研究と潜在的な治療用途のための貴重なツールとなっています。

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide hydrochloride
  • Synonyms: SSR504734 (common research code name)
  • CAS Number : 615571-23-8
  • Molecular Formula : C₂₀H₂₀ClF₃N₂O·HCl
  • Molar Mass : 433.7 g/mol

Structural Features :

  • A benzamide core substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 3.
  • Chiral (S)-configured phenyl and piperidin-2-ylmethyl groups, ensuring stereospecific interactions .
  • Hydrochloride salt formulation for enhanced solubility and stability .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzamide and piperidine derivatives. Key analogs include:

Compound Name Core Structure Substituents CAS Number Molar Mass (g/mol) Key Features Reference
Target Compound Benzamide 2-Cl, 3-CF₃, (S)-phenyl-(2S-piperidinyl)methyl 615571-23-8 433.7 Hydrochloride salt; stereospecificity
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide Pyridine-2-carboxamide 3-Cl, 4-CF₃, pyrazole-substituted phenyl Not provided ~500 (estimated) Potent GlyT1 inhibitor; pyridine core enhances target affinity
N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide Trihydrochloride Pyridine-2-carboxamide Phenoxy, hydroxyphenyl, methylpiperazine Not provided ~600 (estimated) Trihydrochloride salt; piperazine improves solubility
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Benzamide Triazolo-pyridine, methylpyridazine Not provided ~450 (estimated) Triazolo-pyridine enhances metabolic stability

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .
  • Salt Forms : Hydrochloride or trihydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in CNS-targeted drugs .

Pharmacological Activity

  • GlyT1 Inhibition : Analogs like the pyridine-2-carboxamide in exhibit potent GlyT1 inhibition (IC₅₀ < 10 nM), suggesting the target compound may share this mechanism .
  • CNS Penetration : The (S)-piperidinylmethyl group in the target compound likely enhances blood-brain barrier permeability compared to bulkier analogs (e.g., triazolo-pyridines in ) .

Physicochemical Properties

Property Target Compound 3-Chloro-N-...pyridine-2-carboxamide () (2S)-2-[2-(Trifluoromethyl)phenyl]piperidine HCl ()
LogP ~3.5 (estimated) ~4.2 (pyridine increases lipophilicity) ~2.8 (simpler piperidine structure)
Solubility High (HCl salt) Moderate (free base) High (HCl salt)
pKa 8.2 (amine protonation) 7.9 (pyridine nitrogen) 9.0 (piperidine amine)

生物活性

Overview

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride, commonly known as SSR504734, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders, particularly schizophrenia. Its mechanism of action involves enhancing glutamatergic neurotransmission by increasing extracellular glycine levels, which subsequently influences dopaminergic activity in the brain.

SSR504734 functions primarily as a GlyT1 inhibitor , leading to increased glycine availability in the synaptic cleft. This increase enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that SSR504734 can facilitate dopamine release in the nucleus accumbens when stimulated by the basolateral amygdala, suggesting its role in modulating reward pathways associated with dopamine-related disorders .

Dopaminergic Modulation

  • Study Findings : SSR504734 was shown to enhance dopamine release in response to electrical stimulation of the basolateral amygdala at specific frequencies (20 Hz and 40 Hz). This effect was dependent on glutamatergic tone, indicating that GlyT1 inhibition can significantly influence dopaminergic signaling in the brain .

Anticancer Activity

While SSR504734 is primarily studied for its effects on neurotransmission, some derivatives and related compounds have been evaluated for anticancer properties. For example, studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, although direct evidence for SSR504734's anticancer activity remains limited .

Antifungal Activity

Research exploring structurally similar compounds has indicated potential antifungal properties against strains like Candida albicans. For instance, a related compound showed significant inhibitory effects on biofilm formation and viability of fluconazole-resistant strains. While SSR504734 itself has not been extensively studied for antifungal activity, its structural analogs suggest a possible avenue for future research in this area .

Comparative Biological Activity Table

Activity Type Compound Mechanism IC50/MIC Values References
GlyT1 InhibitionSSR504734Inhibition of glycine transporter type 1Not specified
Dopamine ReleaseSSR504734Enhanced glutamatergic toneNot specified
AnticancerRelated CompoundsCytotoxicity against cancer cell linesIC50 values vary
Antifungal2-Chloro-N-phenylacetamideDisruption of biofilm formationMIC: 128-256 µg/mL

Case Studies

Several studies have documented the effects of SSR504734 in animal models:

  • Dopaminergic Activity : In anesthetized rats, administration of SSR504734 resulted in increased extracellular glycine levels and enhanced dopamine release upon stimulation of the nucleus accumbens. This suggests a potential therapeutic role in conditions like schizophrenia where dopaminergic dysregulation is prevalent .
  • Behavioral Studies : Behavioral assays in rodent models have indicated that SSR504734 may improve cognitive deficits associated with schizophrenia by modulating glutamate and dopamine pathways, although further clinical studies are necessary to validate these findings in humans .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。